molecular formula C16H19NO3 B14450359 Butyl 3-(benzyloxy)-2-cyanobut-2-enoate CAS No. 78857-84-8

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate

Cat. No.: B14450359
CAS No.: 78857-84-8
M. Wt: 273.33 g/mol
InChI Key: NBGCOVKFHIYSTI-UHFFFAOYSA-N
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Description

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is an α,β-unsaturated ester featuring a benzyloxy group at the C3 position and a cyano group at C2, with a butyl ester moiety. Its structure (molecular formula: C₁₆H₁₇NO₃, molar mass: 271.3 g/mol*) positions it as a reactive intermediate in organic synthesis.

Properties

CAS No.

78857-84-8

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

butyl 2-cyano-3-phenylmethoxybut-2-enoate

InChI

InChI=1S/C16H19NO3/c1-3-4-10-19-16(18)15(11-17)13(2)20-12-14-8-6-5-7-9-14/h5-9H,3-4,10,12H2,1-2H3

InChI Key

NBGCOVKFHIYSTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C(C)OCC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate typically involves the esterification of 3-(benzyloxy)-2-cyanobut-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and cyano groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The cyano group can undergo nucleophilic addition reactions, forming various derivatives. The benzyloxy group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Ethyl 2-[(Benzyloxy)imino]-3-oxobutanoate (CAS 289882-17-3)

  • Molecular Formula: C₁₃H₁₅NO₄
  • Molar Mass : 249.26 g/mol
  • Key Differences: Substituents: Contains a 3-oxo group and a benzyloxyimino group at C2 instead of cyano and benzyloxy groups. Reactivity: The imino group enables oxime-related transformations (e.g., Beckmann rearrangements), while the oxo group participates in keto-enol tautomerism. The ethyl ester confers lower lipophilicity than the butyl ester, affecting solubility in organic media .

Methyl 2-Benzoylamino-3-oxobutanoate

  • Molecular Formula: C₁₂H₁₃NO₄
  • Molar Mass : 235.2 g/mol*
  • Key Differences: Substituents: Features a benzoylamino group at C2 and a 3-oxo group, lacking the cyano functionality. Reactivity: Under polyphosphoric acid (PPA), it cyclizes to form oxazolo[4,5-c]quinolines or imidazole carboxylates, leveraging the amide group’s nucleophilicity. The methyl ester limits solubility in non-polar solvents compared to butyl analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Ester Group Key Substituents Notable Reactivity
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate C₁₆H₁₇NO₃ 271.3* Butyl 3-Benzyloxy, 2-Cyano Cyano-mediated cyclizations, nucleophilic additions
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate C₁₃H₁₅NO₄ 249.26 Ethyl 2-(Benzyloxyimino), 3-Oxo Oxime rearrangements, Beckmann reactions
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.2* Methyl 2-Benzoylamino, 3-Oxo Acid-catalyzed cyclizations to heterocycles

*Calculated based on molecular formulas.

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